2,4-Dinitrophenyl butyrate
Overview
Description
2,4-Dinitrophenyl butyrate is a plant-derived compound that belongs to the group of fatty acids. It has shown radical scavenging activity in a homogeneous assay and has been found to be a strong inhibitor of pancreatic lipase .
Synthesis Analysis
2,4-Dinitrophenylhydrazine (DNPH) is one of the most common derivatizing reagent used for an analysis of aldehydes or ketones. Derivatives produced by this reaction are readily detected by UV/Vis photospectrometer or LC/MS .Molecular Structure Analysis
The molecular formula of 2,4-Dinitrophenyl butyrate is C10H10N2O6. It has an average mass of 254.196 Da and a monoisotopic mass of 254.053879 Da .Physical And Chemical Properties Analysis
2,4-Dinitrophenyl butyrate has a density of 1.4±0.1 g/cm3, a boiling point of 386.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Lipase Activity Detection
Mosmuller et al. (1992) developed a sensitive method to detect lipase activity using 2,4-dinitrophenyl butyrate as a substrate. This method, based on the absorbance increase due to the formation of the 2,4-dinitrophenolate anion during enzymatic hydrolysis, proved effective for various lipases, including those from porcine pancreas and Aspergillus niger (Mosmuller et al., 1992).
Sugar Chemistry
Koeners et al. (2010) explored the use of the 2,4-dinitrophenyl group in sugar chemistry. They demonstrated its efficiency in introducing this group at different positions, including the anomeric center of glucose and galactose, and discussed its application as a protective group in disaccharide synthesis and as a UV probe (Koeners et al., 2010).
Liquid Chromatographic Analysis
Vogel et al. (2000) identified a chemical artifact in the liquid chromatographic analysis of 3-butyn-2-one using the 2,4-dinitrophenylhydrazine method. This study provided insights into the analytical challenges and necessary corrections when using 2,4-dinitrophenylhydrazine in chromatographic determinations (Vogel et al., 2000).
Antibody Structure and Function
Haimovich et al. (1971) utilized the 2,4-dinitrophenyl (DNP) group in studies related to antibody structure and function. The DNP group's chromophoric properties were particularly advantageous for analyzing specific antibody-ligand reactions (Haimovich et al., 1971).
Carbohydrates Analysis
Honda and Kakehi (1978) developed a method for analyzing carbohydrates by converting conjugated aldehydes into their 2,4-dinitrophenylhydrazones. This technique, involving high-performance liquid chromatography, suggested new ways to elucidate carbohydrate structures (Honda & Kakehi, 1978).
Safety And Hazards
Future Directions
New approaches in drug development are needed to address the growing epidemic of obesity as the prevalence of obesity increases worldwide. 2,4-Dinitrophenol (DNP), a related compound, is an oxidative phosphorylation uncoupling agent that was widely used in the early 1930s for weight loss but was quickly banned by the FDA due to the severe toxicities associated with the compound .
properties
IUPAC Name |
(2,4-dinitrophenyl) butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-2-3-10(13)18-9-5-4-7(11(14)15)6-8(9)12(16)17/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYGYGWGWKSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066975 | |
Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrophenyl butyrate | |
CAS RN |
24273-19-6 | |
Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24273-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024273196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitrophenyl butyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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